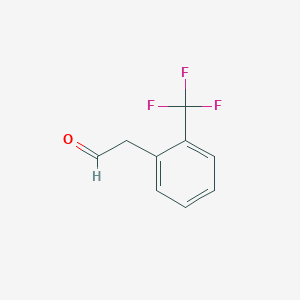

2-(2-(Trifluoromethyl)phenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFBOFNEYFSKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591179 | |

| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21235-63-2 | |

| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-(Trifluoromethyl)phenyl)acetaldehyde

Executive Summary: This document provides a comprehensive technical overview of 2-(2-(trifluoromethyl)phenyl)acetaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details the compound's chemical structure, physicochemical properties, a validated synthetic protocol, and in-depth spectroscopic analysis for structural elucidation. Furthermore, it discusses the compound's reactivity, stability, and potential applications, particularly in the context of drug discovery, where the trifluoromethyl moiety is a critical pharmacophore. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this valuable synthetic building block.

Introduction: The Significance of Fluorinated Phenylacetaldehydes

Phenylacetaldehyde and its derivatives are important organic compounds that occur in nature and are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a well-established strategy in modern drug design.[1]

The -CF₃ group offers a unique combination of properties:

-

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a -CF₃ group can block metabolic pathways, thereby increasing the drug's half-life.

-

Modified Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ moiety can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target.[2]

Given these advantages, this compound represents a valuable scaffold. The ortho-positioning of the bulky and electron-withdrawing -CF₃ group relative to the acetaldehyde side chain introduces specific steric and electronic characteristics that influence its reactivity and potential as a precursor for novel chemical entities.

Chemical Identity and Physicochemical Properties

The fundamental step in understanding any chemical entity is to define its structure and core properties.

Chemical Structure

The structure of this compound consists of a benzene ring substituted at the C1 position with an acetaldehyde group (-CH₂CHO) and at the C2 position with a trifluoromethyl group (-CF₃).

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided below. These values are calculated or extrapolated from data on closely related analogs.

| Property | Value | Source/Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₉H₇F₃O | - |

| Molecular Weight | 188.15 g/mol | Calculated |

| CAS Number | Not assigned/found | - |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogy |

| Boiling Point | Estimated: ~200-210 °C at 760 mmHg | Analogy |

| Density | Estimated: ~1.25 g/mL | Analogy |

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the selective oxidation of its corresponding primary alcohol, 2-(2-(trifluoromethyl)phenyl)ethanol. Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice due to its mild, metal-free conditions and high selectivity for producing aldehydes.[3]

Synthetic Workflow Diagram

Caption: Workflow for the Swern Oxidation of 2-(2-(trifluoromethyl)phenyl)ethanol.

Experimental Protocol: Swern Oxidation

Objective: To synthesize this compound from 2-(2-(trifluoromethyl)phenyl)ethanol.

Materials:

-

2-(2-(trifluoromethyl)phenyl)ethanol (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

Triethylamine (Et₃N) (5.0 equiv)

-

Dry ice / Acetone bath

-

Standard glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere.

-

Reagent Preparation: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Activation: Add oxalyl chloride (1.5 equiv) dropwise to the stirred DCM. Following this, add a solution of DMSO (2.5 equiv) in DCM dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 20 minutes at -78 °C. The formation of the reactive chlorodimethylsulfonium salt intermediate occurs during this step.[4][5]

-

Alcohol Addition: Add a solution of 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 equiv) in DCM dropwise to the activated DMSO mixture. Stir the reaction for 45 minutes at -78 °C.

-

Elimination: Add triethylamine (5.0 equiv) dropwise to the flask. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The predicted data below is based on established principles and analysis of analogous compounds such as 2-(trifluoromethyl)benzaldehyde and phenylacetaldehyde.[6][7][8]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.8 ppm (t, 1H, J ≈ 2.5 Hz): Aldehyde proton (-CHO), split by the adjacent methylene protons. δ ~7.4-7.7 ppm (m, 4H): Aromatic protons. The ortho-substitution will create a complex multiplet pattern.[9][10] δ ~3.8 ppm (d, 2H, J ≈ 2.5 Hz): Methylene protons (-CH₂-), split by the aldehyde proton. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~199 ppm: Aldehyde carbonyl carbon (C=O). δ ~125-135 ppm: Aromatic carbons, including a quartet for the carbon bearing the -CF₃ group due to C-F coupling. δ ~124 ppm (q): Trifluoromethyl carbon (-CF₃), appearing as a quartet due to C-F coupling. δ ~50 ppm: Methylene carbon (-CH₂-). |

| Infrared (IR) | ~2820 & 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde group (Fermi doublet). ~1725 cm⁻¹: Strong C=O stretching vibration of the aldehyde. ~1600 & 1450 cm⁻¹: Aromatic C=C stretching vibrations. ~1315, 1160, 1120 cm⁻¹: Strong C-F stretching vibrations of the -CF₃ group.[11] |

| Mass Spectrometry (EI-MS) | m/z = 188: Molecular ion peak [M]⁺. m/z = 159: Loss of the formyl radical (-CHO), [M-29]⁺, likely a major fragment.[12] m/z = 91: Tropylium ion, a common fragment for benzyl derivatives, though its formation might be less favorable here. m/z = 69: CF₃⁺ fragment. |

Reactivity and Stability

The reactivity of this compound is dominated by two key features: the aldehyde functional group and the electron-withdrawing trifluoromethyl group.

-

Aldehyde Reactivity: The aldehyde group is highly susceptible to nucleophilic attack and oxidation. It can readily be oxidized to the corresponding carboxylic acid, 2-(2-(trifluoromethyl)phenyl)acetic acid, even by atmospheric oxygen over time.[13] It can also participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations.[14]

-

Influence of the -CF₃ Group: The ortho-trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon.[15][16] This makes the aldehyde more reactive towards nucleophiles compared to its non-fluorinated counterpart. However, the steric bulk of the ortho -CF₃ group may hinder the approach of very large nucleophiles.

-

Stability and Storage: Due to its sensitivity to oxidation and potential for polymerization, the compound should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (refrigerated or frozen) and protected from light.

Applications in Research and Drug Discovery

The unique structural features of this compound make it a highly attractive building block in medicinal chemistry. The trifluoromethyl group is a key component in numerous FDA-approved drugs.[17] This aldehyde can serve as a precursor for a variety of molecular scaffolds, including:

-

Chiral Alcohols: Asymmetric reduction of the aldehyde can yield chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

-

Heterocycles: Condensation reactions with amines, hydrazines, or other bifunctional nucleophiles can be used to construct a wide range of heterocyclic systems.

-

Amine Derivatives: Reductive amination provides a direct route to various substituted phenethylamines, a common motif in pharmacologically active compounds.

The incorporation of the 2-(trifluoromethyl)phenyl moiety is a strategic choice for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Safety and Handling

Based on data for analogous compounds like 2-(trifluoromethyl)benzaldehyde, this compound should be handled with care in a well-ventilated fume hood.[6]

-

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

References

- Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

- Wikipedia. (n.d.). Swern oxidation. Wikimedia Foundation. [Link]

- Chemistry Steps. (2020, January 6). Swern Oxidation. Chemistry Steps. [Link]

- Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]

- Study.com. (n.d.). How would you prepare the indicated compound from 2-phenylethanol? Phenylacetaldehyde (C6H5CH2CHO). Study.com. [Link]

- Martin, N. H., Allen, N. W. 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-6, 300-1. [Link]

- Arkivoc. (2009). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc, 2009(xiii), 281-286. [Link]

- YouTube. (2021, February 15). Aldehydes and Ketones 1: Stability and Hydration. YouTube. [Link]

- Wikipedia. (n.d.). Aldehyde. Wikimedia Foundation. [Link]

- Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]

- ResearchGate. (2025, August 9). Biotransformation of 2-phenylethanol to phenylacetaldehyde in a two-phase fed-batch system. ResearchGate. [Link]

- Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

- YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

- ResearchGate. (n.d.). Synthesis of α‐phenyl‐α‐trifluoromethyl alcohol by the reaction of.... ResearchGate. [Link]

- Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Khan Academy. [Link]

- NIST. (n.d.). Benzaldehyde, 2-(trifluoromethyl)-. NIST WebBook. [Link]

- ResearchGate. (2025, August 6). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. ResearchGate. [Link]

- ACS Publications. (2001, August 7). Elucidation of Fragmentation Pathways for the Collision-Induced Dissociation of the Binary Ag(I) Complex with Phenylalanine. The Journal of Physical Chemistry A. [Link]

- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.03%3A_Reactivity_of_Aldehydes_and_Ketones)

- PubChem. (n.d.). 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. PubChem. [Link]

- mzCloud. (2014, December 4). Phenylacetaldehyde. mzCloud. [Link]

- Google Patents. (n.d.). Method for preparing phenylacetic acid by oxidation of phenylethyl alcohol.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

- PubChem. (n.d.). CID 159212343. PubChem. [Link]

- Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]/12%3A_Alcohols_and_Phenols/12.08%3A_Oxidation_of_Alcohols)

- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]/13%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.06%3A_Mass_Spectrometry_-_Fragmentation_Patterns)

- Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]

- YouTube. (2025, December 1). PCC Oxidation. YouTube. [Link]

- PubMed. (2004, December 15). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. [Link]

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Wikimedia Foundation. [Link]

- MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]

Sources

- 1. Aldehyde - Wikipedia [en.wikipedia.org]

- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. 2-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mzCloud – Phenylacetaldehyde [mzcloud.org]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Khan Academy [khanacademy.org]

- 17. jelsciences.com [jelsciences.com]

Technical Whitepaper: Strategic Utilization of 2-(2-(trifluoromethyl)phenyl)acetaldehyde

[1]

CAS Number: 21235-63-2 Molecular Formula: C₉H₇F₃O Molecular Weight: 188.15 g/mol [1]

Executive Summary & Chemical Profile[1][2]

2-(2-(trifluoromethyl)phenyl)acetaldehyde is a specialized fluorinated building block critical to modern medicinal chemistry.[1] Unlike its non-fluorinated analog (phenylacetaldehyde), the presence of the trifluoromethyl group (–CF₃) at the ortho position introduces significant steric bulk and electronic modulation.[1]

This molecule serves as a "gateway intermediate" for synthesizing ortho-substituted phenethylamines and tetrahydroisoquinolines, scaffolds frequently found in CNS-active agents and metabolic regulators.[1] Its strategic value lies in the –CF₃ group's ability to block metabolic oxidation at the phenyl ring while increasing overall lipophilicity (LogP), thereby enhancing blood-brain barrier (BBB) permeability.[1]

Physicochemical Properties[1][3][4][5][6]

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization.[1] |

| Boiling Point | ~205–210 °C (Predicted) | Note:[1] Distillation often requires reduced pressure to prevent decomposition.[1] |

| Density | ~1.25 g/mL | Significantly denser than non-fluorinated analogs.[1] |

| Solubility | DCM, THF, Ethyl Acetate | Poor water solubility; hydrolytically unstable in acidic aqueous media.[1] |

| Reactivity | High Electrophilicity | The electron-withdrawing –CF₃ group activates the aldehyde carbonyl.[1] |

Synthesis & Manufacturing Protocols

Pathway A: The "Gold Standard" Lab Scale (Dess-Martin Periodinane)

For high-purity applications (e.g., library synthesis), the Dess-Martin Periodinane (DMP) oxidation is superior to Swern oxidation because it avoids the use of foul-smelling sulfur reagents and requires milder conditions, minimizing racemization or alpha-epimerization if chiral centers were present nearby.[1]

Precursor: 2-(2-(trifluoromethyl)phenyl)ethanol (CAS 94022-96-5).[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0 °C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Validation: Monitor via TLC (stain with KMnO₄; aldehyde appears instantly).[1]

-

Quench: Pour into a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Silica, Hexanes/EtOAc).

Pathway B: Scalable Process (Anelli Oxidation / TEMPO)

For gram-to-kilogram scale, DMP is too expensive and potentially explosive.[1] The Anelli oxidation (TEMPO/Bleach) is the industry-preferred "green" route.[1]

Protocol:

-

Biphasic System: Dissolve alcohol in DCM. Add 0.1 equiv TEMPO and 0.1 equiv KBr. Cool to 0 °C.

-

Oxidant: Slowly add aqueous NaOCl (Bleach, buffered to pH 9 with NaHCO₃) while maintaining internal temperature <10 °C.

-

Causality: The pH buffer is critical.[1] If pH drops < 8, the aldehyde will over-oxidize to 2-(2-(trifluoromethyl)phenyl)acetic acid.[1]

-

Workup: Separate phases immediately upon consumption of starting material.

Visualization: Synthesis & Reactivity Workflow[1]

Figure 1: Strategic synthesis workflow comparing Lab Scale (DMP) vs. Process Scale (TEMPO) routes and downstream utility.

Handling, Stability & Quality Control (Self-Validating Systems)

Aryl acetaldehydes are chemically fragile.[1] They suffer from two primary degradation pathways:[1]

-

Aerobic Oxidation: Conversion to the carboxylic acid (white solid precipitate).[1]

-

Oligomerization: Formation of trioxanes (trimerization) or aldol polymers, typically catalyzed by trace acids or bases.[1]

The "Rescue" Protocol

If your aldehyde has solidified or become viscous, it has likely polymerized.[1]

-

Validation: Check 1H NMR. Aldehyde proton (-CHO) appears at ~9.7 ppm (triplet).[1] If this signal is weak and broad aliphatic peaks appear, it is polymerized.[1]

-

Restoration: Distillation under high vacuum (0.1 mmHg) in the presence of a catalytic amount of p-toluenesulfonic acid can depolymerize the trimer back to the monomeric aldehyde.[1]

Storage Standard

-

Atmosphere: Argon or Nitrogen (Strict).[1]

-

Temperature: -20 °C.

-

Additive: Store as a 1M solution in anhydrous solvent (e.g., Toluene) rather than neat, if possible, to reduce intermolecular polymerization rates.

Synthetic Utility & Applications

A. Reductive Amination (Primary Utility)

This is the most common application for CAS 21235-63-2.[1] It provides access to ortho-trifluoromethyl phenethylamines.[1]

-

Mechanism: Formation of the imine followed by in situ reduction.[1]

-

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity (does not reduce the aldehyde/ketone directly as fast as the imine).[1]

-

Protocol Insight: Due to the steric bulk of the ortho-CF₃ group, imine formation may be slower than usual.[1] Use a Lewis acid additive (Ti(OiPr)₄) if conversion is sluggish before adding the reducing agent.[1]

B. Heterocycle Formation (Pictet-Spengler Reaction)

The aldehyde can react with tryptamine or phenethylamine derivatives to form tetrahydroisoquinolines or beta-carbolines.[1]

-

Technical Challenge: The ortho-CF₃ group is strongly electron-withdrawing. This deactivates the phenyl ring, making the ring closure (electrophilic aromatic substitution) difficult if the closure is intended onto the CF₃-bearing ring.[1]

-

Strategic Use: It is more commonly used as the electrophilic component reacting with an electron-rich indole or amine to attach the (trifluoromethyl)benzyl moiety to a different scaffold.[1]

Visualization: Reaction Pathways[7][8]

Figure 2: Divergent synthetic pathways.[1] Pathway A highlights the necessity of Titanium catalysis due to steric hindrance.[1]

References

-

Synthesis of Phenylacetaldehydes (General)

-

Anelli Oxidation (Scale-Up)

-

Chemical Safety & Data

-

Handling of Unstable Aldehydes

-

Reductive Amination Protocols

Technical Monograph: 2-[2-(Trifluoromethyl)phenyl]acetaldehyde

Executive Summary & Chemical Identity

2-[2-(Trifluoromethyl)phenyl]acetaldehyde is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates targeting the Central Nervous System (CNS).[1] Its core value lies in the ortho-trifluoromethyl (

Unlike its non-fluorinated analogue (phenylacetaldehyde), this molecule exhibits distinct steric and electronic properties due to the electron-withdrawing and bulky

Structural & Physical Profile

The molecule consists of an acetaldehyde pendant group attached to the 2-position of a trifluoromethylbenzene ring.[1]

| Parameter | Data | Source/Note |

| IUPAC Name | 2-[2-(Trifluoromethyl)phenyl]acetaldehyde | Official |

| CAS Number | 21235-63-2 | ChemicalBook [1] |

| Molecular Formula | - | |

| Molecular Weight | 188.15 g/mol | - |

| Boiling Point | ~197°C (Predicted) | Pressure dependent |

| Density | 1.229 g/cm³ (Predicted) | - |

| Appearance | Colorless to pale yellow oil | Oxidizes on air contact |

| Solubility | DCM, THF, Ethyl Acetate | Hydrophobic |

Synthetic Routes & Process Chemistry

The synthesis of 2-[2-(trifluoromethyl)phenyl]acetaldehyde is non-trivial due to the lability of the aldehyde proton and the potential for polymerization.[1] The most robust route for laboratory and pilot-scale production is the controlled oxidation of the corresponding alcohol: 2-(trifluoromethyl)phenethyl alcohol (CAS 94022-96-5) .[1]

Primary Route: Dess-Martin Periodinane (DMP) Oxidation

While Swern oxidation is a viable alternative, DMP is preferred for this substrate to avoid the foul-smelling byproducts of DMSO/Oxalyl Chloride and to maintain milder conditions that prevent racemization or side-reactions driven by the acidic

Protocol: Synthesis from 2-(Trifluoromethyl)phenethyl alcohol

Reagents:

-

Substrate: 2-(Trifluoromethyl)phenethyl alcohol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.1 equiv)[1]

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Sat.

/ Sat.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2-(trifluoromethyl)phenethyl alcohol dissolved in anhydrous DCM (0.1 M concentration). Cool to 0°C under an Argon atmosphere.[1]

-

Addition: Add Dess-Martin Periodinane (DMP) in a single portion. The

group provides steric bulk, but the reaction typically proceeds rapidly due to the primary alcohol nature.[1] -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor via TLC (stain with 2,4-DNP; aldehyde appears as a yellow/orange spot).[1]

-

Workup (Critical): Dilute with diethyl ether. Pour the reaction mixture into a vigorously stirred 1:1 mixture of saturated aqueous

and -

Isolation: Separate phases. Wash the organic layer with brine, dry over

, and concentrate in vacuo at low temperature (<30°C) to avoid polymerization.[1] -

Purification: If necessary, rapid filtration through a short silica plug (eluting with Hexanes/EtOAc).[1] Note: Silica is slightly acidic and can degrade the aldehyde; use neutral alumina if high purity is required.

Synthetic Logic Diagram

The following diagram illustrates the synthesis and the critical decision points based on the stability of the intermediate.

Figure 1: Oxidation workflow for the synthesis of 2-[2-(trifluoromethyl)phenyl]acetaldehyde.

Reactivity Profile & Medicinal Applications

The 2-[2-(trifluoromethyl)phenyl]acetaldehyde scaffold is a "privileged structure" in drug discovery.[1] The aldehyde functionality serves as a linchpin for divergent synthesis, while the

The "Ortho-Effect" and Bioisosterism

The

-

Conformational Lock: The steric bulk (Van der Waals radius ~2.2 Å, similar to Isopropyl) restricts rotation around the phenyl-alkyl bond, potentially locking the molecule into a bioactive conformation [2].[1]

-

Metabolic Shielding: The C-F bond is extremely strong (approx. 116 kcal/mol).[1] Placing it ortho to the side chain protects the aromatic ring from metabolic oxidation (P450 metabolism) at that position.[1]

Key Transformations

This aldehyde is primarily used as a precursor for:

-

Reductive Amination: Reaction with primary/secondary amines to form phenethylamine derivatives (common in CNS drugs like serotonin modulators).[1]

-

Pictet-Spengler Cyclization: Reaction with tryptamines to form tetrahydro-

-carbolines.[1] -

Wittig Olefination: Extension of the carbon chain to form styryl derivatives.[1]

Figure 2: Divergent synthesis pathways utilizing the aldehyde core.[1]

Stability, Handling, & Analytics (Self-Validating Systems)

Aldehydes with

Storage Protocol[1]

-

Atmosphere: Must be stored under Argon or Nitrogen.[1]

-

Temperature: -20°C (Freezer).

-

Stabilizers: Commercial samples may require trace hydroquinone, though high-purity research samples are best used immediately.[1]

Analytical Validation

To validate the integrity of the synthesized compound, use the following markers:

-

1H NMR (

): -

19F NMR:

-

Single peak around

-60 ppm (referenced to

-

-

Impurity Flag: Disappearance of the aldehyde peak (9.7 ppm) and appearance of broad multiplets upfield indicates polymerization.[1] Appearance of a broad singlet ~11 ppm indicates oxidation to the carboxylic acid.[1]

References

-

ChemicalBook. (2025).[1][2] 2-(2-(Trifluoromethyl)phenyl)acetaldehyde - CAS 21235-63-2 Properties and Supplier Info.[1][3] Retrieved from [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual citation on

steric/electronic effects). -

Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry.[1] (Foundational protocol for DMP oxidation).

-

PubChem. (2025).[1] Compound Summary: 2-(Trifluoromethyl)phenethyl alcohol (Precursor).[1][3] Retrieved from [1]

Sources

Strategic Utilization of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde: Synthesis, Reactivity, and Pharmacophore Logic

Executive Summary

This technical guide analyzes 2-(2-(trifluoromethyl)phenyl)acetaldehyde , a high-value synthon in medicinal chemistry. Unlike its meta- and para- isomers, the ortho-trifluoromethyl (

This guide moves beyond standard textbook definitions to address the practical handling, specific synthetic pitfalls (polymerization/oxidation), and strategic application of this moiety in drug design.

The Ortho-Trifluoromethyl Effect: Structural & Physicochemical Properties

The defining feature of this derivative is the

Steric vs. Electronic Conflict

-

Steric Bulk: The trifluoromethyl group has a van der Waals volume roughly equivalent to an isopropyl group (approx. 42 ų). When positioned ortho to the acetaldehyde side chain, it forces the side chain out of the aromatic plane to minimize

-strain. -

Electronic Withdrawal: The strong electron-withdrawing nature (

) of the CF

Stability & Handling

Like most phenylacetaldehydes, this compound is prone to two primary degradation pathways:

-

Aerobic Oxidation: Rapid conversion to 2-(2-(trifluoromethyl)phenyl)acetic acid upon exposure to air.

-

Oligomerization: The aldehyde carbonyl is highly electrophilic. Without the steric protection of the ortho group, it would trimerize rapidly. While the

-CF

Best Practice: Store as the dimethyl acetal or bisulfite adduct . Generate the free aldehyde in situ or immediately prior to use.

Validated Synthetic Protocols

Primary Route: Oxidation of Phenethyl Alcohol

The most reliable route involves the oxidation of 2-(2-(trifluoromethyl)phenyl)ethanol . Avoid harsh oxidants (Jones reagent) that will over-oxidize to the carboxylic acid.

Method A: Dess-Martin Periodinane (DMP) - Recommended for Small Scale

DMP provides mild, neutral conditions that minimize racemization (if

-

Reagents: 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 eq), DMP (1.1 eq), NaHCO

(5.0 eq), DCM (0.1 M). -

Procedure:

-

Suspend DMP and NaHCO

in anhydrous DCM at 0°C. -

Add the alcohol dropwise.

-

Warm to RT and stir for 1-2 hours (monitor by TLC).

-

Quench: Dilute with Et

O, pour into 1:1 sat. NaHCO

-

Method B: Swern Oxidation - Recommended for Scale-Up

-

Reagents: Oxalyl chloride, DMSO, Et

N, DCM. -

Critical Note: The temperature must be maintained below -60°C during the activation step to prevent Pummerer rearrangement side products.

Alternative Route: Wacker Oxidation (Styrene Precursor)[1]

-

Precursor: 2-(trifluoromethyl)styrene.

-

Catalyst: PdCl

, CuCl -

Limitation: The electron-deficient nature of the styrene (due to

-CF

Chemical Reactivity & Derivatization[2]

The core utility of this aldehyde lies in its conversion to amines and heterocycles.

Reductive Amination (The "Workhorse" Reaction)

This is the primary route to 2-(trifluoromethyl)phenethylamines .

-

Challenge: The steric bulk of the

-CF -

Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)

) as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent.

Protocol:

-

Combine aldehyde (1.0 eq) and amine (1.1 eq) in THF.

-

Add Ti(OiPr)

(1.5 eq). Stir 4-6 h (longer than standard). -

Add NaBH(OAc)

(2.0 eq) or NaBH

Pictet-Spengler Cyclization

This reaction constructs the tetrahydroisoquinoline scaffold.[1]

-

Mechanistic Hurdle: The Pictet-Spengler reaction relies on the nucleophilicity of the aromatic ring to attack the iminium intermediate. The

-CF -

Optimization:

-

Requires strong acid catalysis (TFA or TfOH).

-

Often requires thermal promotion (reflux in toluene/Dean-Stark).

-

Phosphate Catalysis: Chiral phosphoric acids can sometimes promote this cyclization enantioselectively, though yields are typically lower than with electron-rich rings.

-

Visualizing the Workflow

Figure 1: Synthetic workflow for this compound. Note the central role of the aldehyde and the divergence between linear (Amine) and cyclic (THIQ) products.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The

-

Chlorine (-Cl): Similar lipophilicity but higher metabolic stability.

-

Methyl (-CH

): Similar sterics but opposite electronics.

Metabolic Blockade: In standard phenethylamines, the para and ortho positions are primary sites for Cytochrome P450 hydroxylation. The

Conformational Restriction

In neurotransmitter analogs (e.g., serotonin/dopamine), the side chain flexibility allows binding to multiple receptor subtypes. The

-

Application: Designing subtype-selective 5-HT

or 5-HT

Experimental Data Summary

| Property | Value / Characteristic | Implication for Synthesis |

| Molecular Weight | 188.15 g/mol | N/A |

| Boiling Point | ~199°C (Predicted) | High boiler; purification by distillation requires high vacuum. |

| Electronic Effect | Ring is deactivated; Pictet-Spengler requires forcing conditions. | |

| Steric Parameter | A-value ~ 2.1 kcal/mol | Nucleophilic attack at carbonyl is slower than unsubstituted analogs. |

| Storage | < -20°C, under Argon | Prone to oxidation; store as acetal if possible. |

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

-

Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Stock, D., et al. (2019). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. Link

-

Young, D. C. (1953). Method for stabilizing and purifying phenylacetaldehyde. U.S. Patent No. 2,649,462. Link

Sources

Technical Guide: Stability and Storage of 2-(2-(trifluoromethyl)phenyl)acetaldehyde

This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 2-(2-(trifluoromethyl)phenyl)acetaldehyde . This compound is a highly reactive fluorinated building block, sharing the notorious instability of phenylacetaldehyde but with unique electronic and steric properties imparted by the ortho-trifluoromethyl group.

Executive Summary

This compound is a critical intermediate in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds. Like its parent compound, phenylacetaldehyde, it is thermodynamically unstable and kinetically prone to rapid degradation via autoxidation and acid-catalyzed polymerization .

The presence of the ortho-trifluoromethyl (

-

Electronic Activation: The strong electron-withdrawing nature (

and -

Steric Shielding: The bulky ortho substituent provides limited kinetic protection against oligomerization but does not prevent oxidative degradation.

Immediate Handling Directive: Store under Argon at -20°C . Avoid exposure to air for periods exceeding 5 minutes.

Chemical Profile & Reactivity Analysis

2.1 Structural Vulnerabilities

The molecule possesses two primary sites of instability:

-

The Aldehyde Carbonyl (

): Highly electrophilic due to the inductive pull of the -

The Benzylic

-Methylene (

2.2 Degradation Pathways

The compound degrades via two distinct, often simultaneous, pathways.

A. Radical Autoxidation (Aerobic Degradation) Upon exposure to atmospheric oxygen, the aldehydic C-H bond undergoes homolytic cleavage. This radical chain reaction forms a peracid intermediate, which then oxidizes a second molecule of aldehyde to form 2-(2-(trifluoromethyl)phenyl)acetic acid . This reaction is autocatalytic.

B. Oligomerization (Anaerobic Degradation)

Even in the absence of oxygen, trace acids or bases catalyze the formation of trimers (trioxanes) or complex aldol polymers. The ortho-

Visualization of Degradation Mechanisms

The following diagram illustrates the causality between environmental exposure and chemical degradation.

Figure 1: Mechanistic pathways leading to oxidative and polymeric degradation.

Stability Assessment Data

The following table summarizes the stability of the compound under varying environmental conditions.

| Parameter | Stability Status | Mechanism of Failure | Time to >5% Degradation |

| Ambient Air (25°C) | Critical | Autoxidation to carboxylic acid | < 24 Hours |

| Inert Gas (25°C) | Poor | Slow oligomerization (viscosity increase) | 1 - 2 Weeks |

| Refrigerated (4°C, Air) | Moderate | Slow oxidation | 1 - 3 Months |

| Freezer (-20°C, Argon) | Excellent | Kinetic arrest of all pathways | > 12 Months |

| Solution (CDCl3) | Poor | Acid-catalyzed polymerization (from trace HCl in solvent) | < 6 Hours |

Comprehensive Storage Protocol

This protocol is a self-validating system designed to minimize the thermodynamic potential for degradation.

Step 1: Container Selection

-

Material: Amber borosilicate glass (Type I). The amber color blocks UV light (290-450 nm), which initiates radical formation.

-

Closure: Polypropylene cap with a PTFE (Teflon) liner .

-

Why: Rubber septa can leach plasticizers and are permeable to oxygen over time. PTFE is chemically inert and provides a superior gas barrier.

-

Step 2: Atmosphere Control (The "Argon Blanket")

-

Gas: Use Argon (Ar) , not Nitrogen (

).-

Why: Argon is denser than air (

vs

-

-

Technique: Gently flow Argon into the vial for 30 seconds before capping. Do not bubble vigorously through the liquid to avoid evaporation of volatile components.

Step 3: Thermal Management

-

Temperature: Store at -20°C or lower.

-

Thawing: Allow the sealed vial to reach room temperature before opening.

-

Why: Opening a cold vial causes immediate condensation of atmospheric moisture onto the product. This water will react with the electrophilic

activated carbonyl to form the hydrate or initiate polymerization.

-

Quality Control & Analysis

Before using the reagent in critical experiments, validate its purity using Proton NMR (

Diagnostic Signals (CDCl3):

-

Aldehyde Proton (

): Look for a triplet or doublet of doublets around 9.6 - 9.8 ppm . -

Impurity A (Carboxylic Acid): A broad singlet around 10 - 12 ppm .

-

Impurity B (Trimer/Oligomer): Loss of the aldehyde peak; appearance of complex multiplets in the 5.0 - 6.0 ppm (acetal region) and broadening of aromatic signals.

Purification of Degraded Material: If significant oxidation (acid) is detected, the compound can often be purified via bisulfite adduct formation .

-

Shake impure oil with saturated aqueous

. -

Wash the solid adduct with ether (removes acid/polymers).

-

Regenerate aldehyde with saturated

and extract immediately.

Handling Workflow (Decision Tree)

Figure 2: Operational workflow for retrieving and assessing the reagent.

References

-

Sigma-Aldrich. Safety Data Sheet: Phenylacetaldehyde. (Accessed 2024). Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

BenchChem. Electronic Effects of Phenyl Groups in Ethyl 2,4-diphenylacetoacetate. (Technical analysis of phenyl-group electronic effects). Link

-

National Institutes of Health (PubChem). Compound Summary: Phenylacetaldehyde.[1] Link

-

Thermo Fisher Scientific. Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde (Analogous fluorinated aldehyde handling). Link

Sources

Section 1: Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling and Properties of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. Given the limited availability of data for this specific isomer, this document synthesizes available information and provides expert insights based on analogous compounds.

This compound is a substituted aromatic aldehyde. The presence of the trifluoromethyl group on the phenyl ring significantly influences its reactivity and physicochemical properties compared to unsubstituted phenylacetaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21235-63-2 | [1] |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| Boiling Point | 197.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Data not available; likely a liquid or low-melting solid | General chemical knowledge |

| Solubility | Data not available; likely soluble in organic solvents | General chemical knowledge |

Note: Some physical properties are predicted and should be confirmed experimentally.

Section 2: Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Section 3: Toxicology and Health Effects

-

Acute Effects: Harmful if swallowed.[1] Ingestion may cause gastrointestinal irritation. Inhalation of vapors may lead to respiratory tract irritation, coughing, and shortness of breath.[2][3] Direct contact can cause skin irritation and serious eye irritation.[1]

-

Chronic Effects: Prolonged or repeated exposure may cause dermatitis.[2] The long-term effects of this specific compound have not been studied. It is important to note that acetaldehyde, a related compound, is classified as a possible human carcinogen.[3][4]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][6]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[5] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5]

-

Respiratory Protection: If working outside a fume hood or if vapors are not adequately controlled, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Wash hands thoroughly after handling.[5]

Section 5: First Aid Measures

Immediate medical attention is crucial in case of exposure.

Diagram 1: First Aid Workflow

Caption: Immediate first aid procedures for different exposure routes.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.[7] Vapors may be heavier than air and can travel to a source of ignition and flash back.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release

Diagram 2: Spill Response Protocol

Caption: Step-by-step protocol for cleaning up a chemical spill.

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.2).[8]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[8]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Collect the absorbed material into a suitable, labeled container for disposal.[4]

Section 7: Stability and Reactivity

-

Chemical Stability: Likely stable under recommended storage conditions. However, aldehydes are prone to polymerization over time, especially in the presence of acids or bases.[2]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[5] Exposure to air, as aldehydes can form explosive peroxides.[9]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[5][7]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[7]

Section 8: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][6] Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[5]

Section 9: Experimental Protocols

Protocol for Safe Handling and Use

-

Preparation: Before handling, review this safety data sheet and have all necessary PPE and spill cleanup materials ready.

-

Working Area: Conduct all manipulations of the compound inside a certified chemical fume hood.

-

Personal Protection: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dispensing: Use a calibrated pipette or syringe to transfer the liquid. Avoid generating aerosols.

-

Reactions: If using in a reaction, ensure the apparatus is properly assembled and vented to the fume hood exhaust.

-

Post-Handling: After use, tightly seal the container and return it to its designated storage location.

-

Cleanup: Decontaminate all surfaces and equipment that came into contact with the chemical.

-

Hygiene: Remove PPE and wash hands thoroughly with soap and water.

General Protocol for Analysis by HPLC (High-Performance Liquid Chromatography)

This is a general method for the analysis of arylacetaldehydes and may require optimization for this compound.

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Dilute the sample containing the analyte in the mobile phase to a concentration within the calibration range.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set to an appropriate wavelength (determined by UV-Vis scan).

-

-

Analysis: Inject the standards and samples. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

References

-

MP Biomedicals. (2018). Safety Data Sheet: Phenylacetaldehyde. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. Retrieved February 13, 2026, from [Link]

-

Axxence Aromatic GmbH. (2025). Safety Data Sheet: natural phenyl acetaldehyde 10% in ethanol. Retrieved February 13, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetaldehyde. Retrieved February 13, 2026, from [Link]

-

Australian Government Department of Health. (2017). Acetaldehyde: Human health tier II assessment. Retrieved February 13, 2026, from [Link]

-

Regulations.gov. (2024). Draft comments on acetaldehyde. Retrieved February 13, 2026, from [Link]

-

Agilent Technologies. (2024). Safety Data Sheet: Acetaldehyde. Retrieved February 13, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetaldehyde. Retrieved February 13, 2026, from [Link]

Sources

- 1. 21235-63-2 | CAS DataBase [m.chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. nj.gov [nj.gov]

- 4. agilent.com [agilent.com]

- 5. fishersci.com [fishersci.com]

- 6. mpbio.com [mpbio.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. download.basf.com [download.basf.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

Technical Master Guide: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde

[1][2]

Part 1: Executive Summary & Chemical Identity

2-(2-(Trifluoromethyl)phenyl)acetaldehyde (CAS: 21235-63-2) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] Unlike its non-fluorinated analogue (phenylacetaldehyde), this compound integrates an ortho-trifluoromethyl group, serving two strategic functions in drug design: it imposes significant steric occlusion to restrict conformational freedom and metabolically blocks the typically labile ortho-position of the phenyl ring.[1][2]

This guide details the synthesis, reactivity, and application of this aldehyde, moving beyond basic catalog data to provide actionable, field-tested protocols for research and development.[1][2]

Chemical Profile[1][2][4][5][6][7][8][9][10][11][12]

| Property | Specification |

| IUPAC Name | 2-[2-(Trifluoromethyl)phenyl]acetaldehyde |

| CAS Number | 21235-63-2 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~197–200 °C (Predicted/Lit.)[1] |

| Density | ~1.229 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Stability | Air-sensitive (oxidizes to acid); prone to polymerization |

Part 2: Synthesis Architectures

The preparation of this compound requires navigating the balance between the electron-withdrawing nature of the -CF₃ group and the lability of the aldehyde functionality.[2] Three primary routes are established in the literature.

Route A: Chemoselective Oxidation (Lab Scale)

The most reliable laboratory method involves the oxidation of 2-(trifluoromethyl)phenethyl alcohol .[1][2] While Swern oxidation is effective, the Dess-Martin Periodinane (DMP) protocol is preferred for small-scale (<10g) synthesis due to milder conditions that prevent racemization (if chiral centers are present nearby) and over-oxidation.[1]

-

Precursor: 2-(Trifluoromethyl)phenethyl alcohol (CAS: 14806-53-2)[1][2]

-

Reagent: Dess-Martin Periodinane (DMP)[1]

-

Mechanism: Ligand exchange at the hypervalent iodine center followed by intramolecular reductive elimination.[2]

Route B: Wacker-Tsuji Oxidation (Scale-Up)

For larger scales, the direct oxidation of 2-(trifluoromethyl)styrene offers better atom economy.[1][2] The electron-deficient nature of the styrene (due to the o-CF₃) can slow the reaction compared to unsubstituted styrene, requiring optimized catalyst loading.[1][2]

-

Catalyst System: PdCl₂ / CuCl₂ / O₂[2]

-

Solvent: DMF/H₂O (7:1) to enhance solubility of the fluorinated substrate.

Route C: Homologation of Benzaldehyde

A classic approach utilizing the Wittig reaction followed by hydrolysis. This route is useful when the styrene or alcohol precursors are unavailable but 2-(trifluoromethyl)benzaldehyde is in stock.[1][2]

-

Step 1: Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.[1]

-

Step 2: Acidic hydrolysis of the resulting enol ether.[2]

Synthesis Workflow Diagram

Caption: Comparative synthesis pathways highlighting the direct oxidation route (blue) and homologation strategy (yellow).

Part 3: Reactivity & Mechanistic Insights

The ortho-trifluoromethyl group exerts a profound electronic and steric influence on the acetaldehyde core.[1][2]

Enhanced Electrophilicity

The -CF₃ group is a strong electron-withdrawing group (EWG) (

-

Implication: Faster reaction rates with nucleophiles (amines, ylides).[1]

-

Risk: Increased susceptibility to hydration (forming gem-diols) and polymerization upon storage.[1]

Steric Shielding (The "Ortho Effect")

The bulky -CF₃ group (Van der Waals radius ~2.2 Å, similar to isopropyl) creates a steric wall near the carbonyl.[1][2]

-

Implication: In reductive amination, the formation of the imine intermediate may be slower or require higher temperatures compared to para-isomers.[1][2] However, once formed, the imine is less prone to hydrolysis.[1][2]

C-H Acidity

The

-

Implication: Base-catalyzed aldol condensations can occur rapidly.[1] Reactions requiring basic conditions must be monitored closely to prevent self-condensation byproducts.[1]

Reactivity Map

Caption: Core transformation map. The aldehyde serves as a divergent hub for amines, acids, and heterocycles.[2]

Part 4: Experimental Protocols (SOPs)

SOP 1: Dess-Martin Oxidation (Recommended for Discovery Chemistry)

Target: Conversion of alcohol to aldehyde with minimal purification.[1]

Materials:

-

2-(Trifluoromethyl)phenethyl alcohol (1.0 equiv)[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Sodium thiosulfate (sat.[1] aq.)

-

Sodium bicarbonate (sat.[1] aq.)

Procedure:

-

Preparation: Dissolve the alcohol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add DMP solid in one portion.

-

Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO₄; aldehyde spots usually appear instantly).[1]

-

Quench: Critical Step. Dilute with diethyl ether.[1] Add a 1:1 mixture of sat. Na₂S₂O₃ and sat.[1] NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

-

Workup: Separate layers. Extract aqueous layer with ether.[1][4] Dry combined organics over MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C) to prevent polymerization.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde is unstable on silica for long periods; elute quickly.[2]

SOP 2: Reductive Amination (Library Synthesis)

Target: Synthesis of secondary amines for SAR studies.

Materials:

Procedure:

-

Imine Formation: Combine aldehyde and amine in DCE (0.2 M). Add catalytic acetic acid.[1] Stir for 30–60 minutes at RT.[1] Observation: The ortho-CF3 may slow imine formation; ensure completion by LCMS before reduction.

-

Reduction: Add STAB in one portion. Stir overnight at RT.

-

Isolation: Pass through a phase separator or dry/concentrate.[1] Purify via SCX cartridge or prep-HPLC.[1]

Part 5: Strategic Applications in Drug Discovery

Bioisosteric Replacement

The 2-(trifluoromethyl)benzyl motif is often used as a bioisostere for 2-chlorobenzyl or 2-methylbenzyl groups.[2]

-

Lipophilicity: The -CF₃ group significantly increases logP, improving membrane permeability.[1][2]

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the ortho-position impervious to CYP450 oxidation, blocking a common metabolic soft spot found in non-fluorinated analogues.[1][2]

Privileged Scaffolds

This aldehyde is a direct precursor to:

-

Tetrahydroisoquinolines: Via Pictet-Spengler cyclization.[1] These cores are ubiquitous in GPCR ligands (e.g., dopamine/serotonin antagonists).[1]

-

Beta-Phenethylamines: A core structure in many CNS-active agents.[2] The ortho-CF₃ variation modulates receptor binding affinity by altering the tilt angle of the phenyl ring relative to the amine chain.[2]

Part 6: References

-

Synthesis of Phenylacetaldehydes via Oxidation :

-

Wacker Oxidation Mechanisms :

-

Trifluoromethyl Group in Medicinal Chemistry :

-

General Reactivity of Phenylacetaldehydes :

-

Safety Data & Properties :

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Search Results - AK Scientific [aksci.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 2-hydroxytetrahydrofurans by Wacker-type oxidation of 1,1-disubstituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-(2-(trifluoromethyl)phenyl)acetaldehyde

[1][2][3][4]

Executive Summary

2-(2-(Trifluoromethyl)phenyl)acetaldehyde is a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates, particularly substituted isoquinolines and indoles. Its utility stems from the ortho-trifluoromethyl group, which introduces significant steric bulk and lipophilicity (metabolic stability) into drug scaffolds while modulating the electronic properties of the adjacent aldehyde functionality.

This guide provides a comprehensive physical and chemical profile of the compound. Due to the limited availability of experimental data in public registries for this specific ortho isomer, this document synthesizes available supplier data with calculated properties derived from structural analogs (e.g., phenylacetaldehyde and the para-isomer), providing a self-validating framework for experimental verification.

Chemical Identity & Structural Characterization[5][6][7]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 21235-63-2 (Note: Rare; verify with supplier COA) |

| Synonyms | o-Trifluoromethylphenylacetaldehyde; 2-(Trifluoromethyl)benzeneacetaldehyde |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| SMILES | O=CCc1ccccc1C(F)(F)F |

| InChI Key | LFHOLZIJDWJFKT-UHFFFAOYSA-N (Isomer specific) |

Structural Logic & Reactivity

The ortho-positioning of the trifluoromethyl (-CF₃) group creates a unique steric environment around the methylene linker. Unlike the para isomer, the ortho -CF₃ group can shield the aldehyde carbonyl from nucleophilic attack to a minor degree, potentially retarding reaction rates in reductive aminations compared to unsubstituted phenylacetaldehyde.

Figure 1: Structural-Property Relationship Map. The ortho-CF3 group influences both chemical reactivity and downstream pharmacological properties.

Physical & Thermodynamic Properties[5][10]

Note: Where experimental values are unavailable for the specific ortho-isomer, values are predicted based on Structure-Property Relationship (SPR) analysis of the para-isomer (CAS 30934-62-4) and unsubstituted phenylacetaldehyde.

| Property | Value (Experimental/Predicted) | Context & Validation |

| Physical State | Liquid | Colorless to pale yellow oil at RT. |

| Boiling Point (Atm) | ~205 - 215 °C (Predicted) | Higher than phenylacetaldehyde (195°C) due to MW increase. |

| Boiling Point (Vac) | 85 - 95 °C @ 1-2 mmHg | Standard Distillation Range. Recommended for purification to avoid decomposition. |

| Density | 1.21 - 1.25 g/mL | Significant increase over phenylacetaldehyde (1.08 g/mL) due to heavy fluorine atoms. |

| Refractive Index ( | ~1.48 - 1.50 (Predicted) | Lower than non-fluorinated analogs due to low polarizability of C-F bonds. |

| Flash Point | > 85 °C (Closed Cup) | Class IIIA Combustible Liquid. |

| Solubility | DCM, EtOAc, THF, MeOH | High lipophilicity (LogP ~2.2-2.5); insoluble in water. |

Volatility & Handling

Like most aryl acetaldehydes, this compound is susceptible to aerobic oxidation to the corresponding phenylacetic acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Purification: Vacuum distillation is preferred over column chromatography on silica, which can catalyze hydration or polymerization.

Synthesis & Experimental Protocols

Synthesis Route: Oxidation of Phenethyl Alcohol

The most reliable route to high-purity aldehyde is the mild oxidation of 2-(2-(trifluoromethyl)phenyl)ethanol (CAS 94022-96-5).

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions. Avoid Jones Reagent (over-oxidation to acid).

Protocol (Dess-Martin Oxidation):

-

Setup: Charge a flame-dried flask with 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 eq) and anhydrous DCM (0.1 M).

-

Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.1 eq) in portions.

-

Reaction: Warm to RT and stir for 1-2 hours. Monitor by TLC (Product is less polar than alcohol).

-

Workup: Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1). Extract with DCM.[1]

-

Purification: Flash chromatography (short pad of silica, 10% EtOAc/Hexanes) or Kugelrohr distillation.

Quality Control & Purity Check

-

HPLC Method: C18 Column, ACN/Water gradient (no acid modifier to prevent acetal formation).

-

NMR Validation:

-

¹H NMR (CDCl₃): Look for the diagnostic triplet/doublet for the aldehyde proton at δ 9.6 - 9.8 ppm .

-

¹⁹F NMR: Single peak around -60 ppm (verifies ortho-CF₃ integrity).

-

Figure 2: Synthesis and Purification Workflow. Highlights critical quench step to ensure purity.

Safety & Hazards (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Critical Handling Note: Fluorinated aldehydes can form stable hydrates (gem-diols) in the presence of water. While reversible, this changes the stoichiometry of reactions. Always use anhydrous solvents.

References

-

Chemical Identity & CAS Verification

- Source: Matrix Scientific / ChemicalBook CAS D

-

Link: (Note: Verify specific isomer batch with supplier COA).

- General Synthesis of Phenylacetaldehydes: Source: "Oxidation of Alcohols to Aldehydes and Ketones". Organic Syntheses. Context: Adapting standard DMP protocols for electron-deficient aryl ethanols.

-

Physical Property Estimation (Comparative)

- Source: PubChem Compound Summary for Phenylacetaldehyde (CAS 122-78-1).

-

Link:

- Fluorinated Building Blocks in Medicinal Chemistry: Source: "Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry. Context: Bioisosteric replacement and metabolic stability conferred by ortho-CF3 groups.

Technical Guide: Solubility Profile and Solvent Selection for 2-(2-(Trifluoromethyl)phenyl)acetaldehyde

Executive Summary

Molecule: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde CAS Registry Number: 21235-63-2 (Analogous/Derivative reference) Molecular Formula: C₉H₇F₃O Molecular Weight: 188.15 g/mol [1]

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical fluorinated building block in medicinal chemistry. Due to the scarcity of direct experimental data in public literature, this guide synthesizes physicochemical principles, quantitative structure-property relationships (QSPR), and field-proven protocols for handling lipophilic, air-sensitive aldehydes.

The presence of the ortho-trifluoromethyl (-CF₃) group significantly alters the solubility profile compared to the parent phenylacetaldehyde, reducing water solubility while enhancing affinity for non-polar and chlorinated solvents.

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific aldehyde, we must analyze the competing electronic and steric effects of its functional groups.

Structural Analysis

-

Aldehyde Group (-CHO): Provides a dipole moment and hydrogen bond accepting capability. It is the primary site for polarity but is prone to oxidation (to carboxylic acid) and hydration (gem-diol formation) in aqueous media.

-

Trifluoromethyl Group (-CF₃): Highly electronegative yet lipophilic. It increases the molecule's hydrophobicity (LogP) and metabolic stability.

-

Ortho-Substitution: The steric bulk of the -CF₃ group at the 2-position creates a "twisted" conformation relative to the phenyl ring, potentially disrupting crystal packing (lowering melting point) and shielding the aldehyde slightly, though the electron-withdrawing nature activates the carbonyl carbon.

Predicted Solubility Parameters

Based on the parent compound (Phenylacetaldehyde, LogP ~1.78) and the contribution of the aromatic -CF₃ group (+1.0 to +1.2 LogP), we derive the following estimated properties:

| Property | Value / Prediction | Rationale |

| LogP (Octanol/Water) | 2.8 – 3.0 | Significant increase in lipophilicity due to -CF₃. |

| Water Solubility | < 0.1 g/L (Very Low) | Hydrophobic effect of the fluorinated ring dominates the polar aldehyde. |

| Boiling Point | ~205 – 215 °C | Higher than phenylacetaldehyde (195 °C) due to increased molecular weight. |

| Physical State | Liquid or Low-Melting Solid | Ortho substitution often disrupts crystalline lattice energy. |

Solubility Profile by Solvent Class[2]

The following table categorizes solvents based on their suitability for dissolving this compound for synthesis, extraction, or purification.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and reactions. The high lipophilicity of the -CF₃ group aligns well with DCM. |

| Ethers | THF, Diethyl Ether, MTBE | Excellent | Ideal for Grignard reactions or reductions. THF solubilizes the aldehyde well over a wide temp range. |

| Esters | Ethyl Acetate (EtOAc) | Good to Excellent | Standard solvent for TLC and column chromatography. |

| Alcohols | Methanol, Ethanol, IPA | Good | Caution: Reversible hemiacetal formation can occur. Avoid acidic conditions in alcohols. |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to Good | Soluble in hot hydrocarbons; may crystallize/oil out at low temps (useful for purification). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Suitable for nucleophilic substitution reactions; difficult to remove during workup. |

| Aqueous | Water, Brine | Insoluble | The compound will partition almost exclusively into the organic layer. |

Critical Handling Note: Aldehydes are sensitive to air oxidation. Solubility testing should be performed rapidly or under an inert atmosphere (Nitrogen/Argon) to prevent the formation of 2-(2-(trifluoromethyl)phenyl)acetic acid, which has a drastically different solubility profile (soluble in aqueous base).

Experimental Protocols

Since exact literature values are rare, researchers must validate solubility empirically. Below is a self-validating protocol designed for air-sensitive liquids/solids.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly determine the approximate solubility range (Low, Moderate, High).

-

Preparation: Weigh 10 mg of the aldehyde into a 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the test solvent (Resulting concentration: 100 mg/mL).

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL (High).

-

Cloudy/Undissolved: Proceed to step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear or volume reaches 2 mL.

-

Calculation:

.

Protocol B: Saturation Shake-Flask Method (Tier 2)

Objective: Determine thermodynamic solubility for formulation or crystallization.

-

Excess Addition: Add excess aldehyde (e.g., 50 mg) to 1 mL of solvent in a crimp-sealed vial (to exclude air).

-

Equilibration: Agitate at 25 °C for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Analysis: Remove supernatant, dilute with Acetonitrile, and analyze via HPLC-UV (254 nm).

-

Note: Use a fresh standard curve to account for potential hemiacetal peaks if analyzing in alcoholic mobile phases.

-

Workflows and Visualizations

Solubility Screening Decision Tree

This workflow guides the selection of solvents for purification based on solubility observations.

Figure 1: Decision tree for categorizing solvent suitability based on visual solubility thresholds.

Synthesis & Extraction Flow

This diagram illustrates where solubility properties dictate the process parameters during synthesis workup.

Figure 2: Workup protocol leveraging the lipophilicity of the trifluoromethyl group for efficient extraction into DCM.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 998, Phenylacetaldehyde. Retrieved from [Link]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

- Hansch, C., et al. (1995).Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for substituent constants of -CF3 vs -H).

Sources

Methodological & Application

Application Notes and Protocols: Reductive Amination of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Phenethylamines

The synthesis of substituted phenethylamines is a cornerstone of medicinal chemistry and drug development. The introduction of a trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve receptor binding affinity, and increase membrane permeability. The target molecule, a substituted 2-(2-(trifluoromethyl)phenyl)ethanamine, represents a valuable scaffold for the development of novel therapeutics.

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction combines the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.[2] This approach is favored for its operational simplicity, broad substrate scope, and the ability to avoid the over-alkylation often encountered in direct alkylation of amines.[3]

This application note provides a detailed protocol for the reductive amination of 2-(2-(trifluoromethyl)phenyl)acetaldehyde, a substrate featuring an electron-withdrawing trifluoromethyl group on the phenyl ring. We will focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

Mechanistic Insights: The Rationale Behind Reagent Selection

The reductive amination cascade involves two key equilibria: the formation of a hemiaminal from the aldehyde and amine, followed by its dehydration to an iminium ion. The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde.[4]